

Application Notes and Protocols for Terevalefim (ANG-3777) in Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

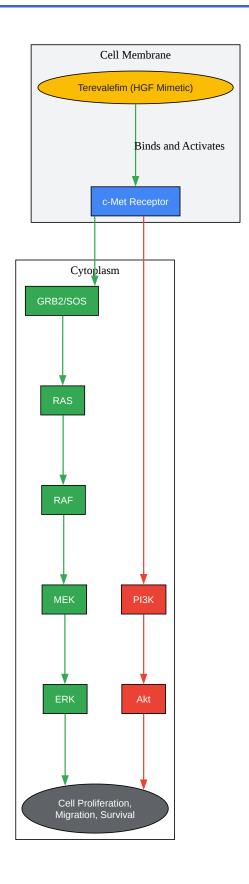
Introduction

Terevalefim (formerly known as ANG-3777) is a small molecule, hepatocyte growth factor (HGF) mimetic designed to activate the c-Met receptor tyrosine kinase.[1][2] Activation of the c-Met signaling cascade initiates a variety of cellular responses, including cell proliferation, migration, and survival, which are crucial for tissue repair and regeneration.[2][3][4] These application notes provide detailed protocols for in vitro cell-based assays to characterize the biological activity of **Terevalefim**.

Mechanism of Action

Terevalefim mimics the biological activity of endogenous HGF by binding to and activating the c-Met receptor. This activation leads to receptor dimerization and autophosphorylation, creating docking sites for various downstream signaling molecules. The subsequent activation of pathways such as the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways mediates the cellular effects of **Terevalefim**, which include promoting cell growth and motility.





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Caption: **Terevalefim** activates the c-Met signaling pathway.



Data Presentation

The following tables summarize quantitative data from representative in vitro assays.

Table 1: Effect of Terevalefim on Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation

Treatment Group	Concentration (μM)	Fold Change in Proliferation (vs. Vehicle Control)
Vehicle Control	-	1.00
Terevalefim	0.44	1.25
Terevalefim	0.87	1.52
Terevalefim	1.74	1.89
HGF (Positive Control)	50 ng/mL	1.95

Note: Data are representative and synthesized from available literature describing HUVEC proliferation in response to ANG-3777.

Table 2: Effect of **Terevalefim** on Cell Migration (Transwell Assay)

Cell Line	Treatment	Concentration	Migrated Cells per Field (Normalized to Control)
Human Renal Proximal Tubule Epithelial Cells (HK-2)	Vehicle Control	-	1.0
Human Renal Proximal Tubule Epithelial Cells (HK-2)	Terevalefim	1 μΜ	2.5
Human Renal Proximal Tubule Epithelial Cells (HK-2)	HGF (Positive Control)	50 ng/mL	2.8



Note: This data is illustrative, based on the known pro-migratory effects of HGF/c-Met signaling.

Experimental Protocols Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol describes a method to assess the effect of **Terevalefim** on the proliferation of HUVECs.



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Caption: Workflow for the cell proliferation (MTT) assay.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (e.g., EGM-2)
- Fetal Bovine Serum (FBS)
- Terevalefim (ANG-3777)
- Recombinant Human HGF (Positive Control)
- Vehicle Control (e.g., DMSO or PBS)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent



- Solubilization solution (e.g., DMSO or acidified isopropanol)
- Microplate reader

Procedure:

- Cell Seeding:
 - Culture HUVECs in Endothelial Cell Growth Medium supplemented with 2% FBS.
 - Trypsinize and resuspend cells in the same medium.
 - Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5%
 CO2.
- Cell Starvation:
 - After 24 hours, aspirate the medium and wash the cells once with serum-free medium.
 - Add 100 μL of serum-free medium to each well and incubate for 6-12 hours to synchronize the cells.
- Treatment:
 - Prepare serial dilutions of **Terevalefim** (e.g., 0.44, 0.87, 1.74 μM) and a positive control of HGF (50 ng/mL) in serum-free medium.
 - \circ Aspirate the starvation medium and add 100 μL of the respective treatments to the wells. Include a vehicle control group.
 - Incubate the plate for 48 hours at 37°C and 5% CO2.
- MTT Assay:
 - $\circ~$ Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.



- Aspirate the medium containing MTT and add 100 μL of solubilization solution to each well.
- Gently shake the plate for 15 minutes to dissolve the formazan crystals.
- o Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of blank wells (medium only) from all readings.
 - Calculate the fold change in proliferation relative to the vehicle control.

Protocol 2: Cell Migration Assay (Transwell Assay)

This protocol outlines a method to evaluate the effect of **Terevalefim** on cell migration using a Transwell system.



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